molecular formula C14H12N4O B12048839 N'-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide

N'-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide

Cat. No.: B12048839
M. Wt: 252.27 g/mol
InChI Key: JCXNBBRWYGKTEL-AQHRCUNFSA-N
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Description

N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazine ring bonded to a carbohydrazide group, with a phenylpropenylidene substituent. Its molecular formula is C14H12N4O, and it has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-phenyl-2-propenal (cinnamaldehyde) and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Phenyl-2-propenylidene)benzenesulfonohydrazide
  • N’-(3-Phenyl-2-propenylidene)benzohydrazide
  • N’-(3-Phenyl-2-propenylidene)acetohydrazide

Uniqueness

N’-(3-Phenyl-2-propenylidene)-2-pyrazinecarbohydrazide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(13-11-15-9-10-16-13)18-17-8-4-7-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b7-4+,17-8+

InChI Key

JCXNBBRWYGKTEL-AQHRCUNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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